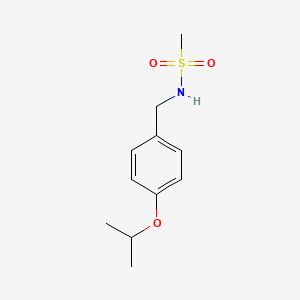

N-(4-isopropoxybenzyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-propan-2-yloxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9(2)15-11-6-4-10(5-7-11)8-12-16(3,13)14/h4-7,9,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZYDUNGRGBEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-isopropoxybenzyl)methanesulfonamide Synthesis

Established routes to this compound rely on well-documented, high-yielding reactions. The primary strategy involves the initial synthesis of 4-isopropoxybenzylamine, followed by its reaction with methanesulfonyl chloride.

The synthesis of the isopropoxybenzyl fragment begins with the formation of the ether linkage, followed by the introduction of the amine functionality.

A common and efficient method to create the isopropoxy group is the Williamson ether synthesis . This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, the synthesis typically starts from 4-hydroxybenzaldehyde. The phenolic hydroxyl group is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces a halide from an isopropyl halide, like 2-iodopropane (B156323) or 2-bromopropane, to form 4-isopropoxybenzaldehyde (B92280). prepchem.com The reaction is often carried out in a polar aprotic solvent like 2-butanone (B6335102) or acetonitrile, and a catalyst such as potassium iodide may be added to facilitate the reaction. prepchem.combyjus.com

With 4-isopropoxybenzaldehyde in hand, the next step is its conversion to 4-isopropoxybenzylamine. The most direct and widely used method for this transformation is reductive amination . wikipedia.orgmasterorganicchemistry.com This process first involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the starting aldehyde. masterorganicchemistry.com The reaction can be mediated by Lewis acids like titanium(IV) isopropoxide, which activates the carbonyl group and facilitates imine formation. psu.edu

Table 1: Representative Reaction Schemes for Isopropoxybenzyl Moiety Synthesis

| Step | Reactants | Reagents & Conditions | Product | Reference(s) |

| Etherification | 4-Hydroxybenzaldehyde, 2-Iodopropane | K₂CO₃, KI (cat.), 2-Butanone, Reflux | 4-Isopropoxybenzaldehyde | prepchem.com |

| Reductive Amination | 4-Isopropoxybenzaldehyde, Ammonia | Reducing agent (e.g., NaBH₃CN, H₂/Pd), Solvent (e.g., Methanol) | 4-Isopropoxybenzylamine | wikipedia.orgmasterorganicchemistry.com |

The formation of the methanesulfonamide (B31651) functional group is most classically achieved by reacting a primary or secondary amine with methanesulfonyl chloride. chempedia.info This reaction, often referred to as mesylation of an amine, forms the stable sulfur-nitrogen bond characteristic of sulfonamides. The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of methanesulfonyl chloride, with the subsequent elimination of hydrogen chloride. Due to the generation of HCl, a base is required to neutralize the acid and drive the reaction to completion. mdpi.com

The final step in the synthesis is the coupling of 4-isopropoxybenzylamine with methanesulfonyl chloride. The Schotten-Baumann reaction provides a robust and widely applicable set of conditions for this transformation. jk-sci.com This method involves reacting the amine with the sulfonyl chloride in the presence of a base. chempedia.info

There are two primary variations of the Schotten-Baumann conditions:

Biphasic System: The reaction is run in a two-phase system, typically an organic solvent (like diethyl ether or dichloromethane) and an aqueous solution of an inorganic base (like NaOH or Na₂CO₃). mdpi.com The amine and sulfonyl chloride are in the organic phase, while the base in the aqueous phase neutralizes the HCl as it is formed.

Aprotic Solvent System: The reaction is carried out in a single aprotic solvent, such as pyridine (B92270) or triethylamine, which acts as both the solvent and the acid scavenger. jk-sci.com

Optimization of the reaction involves controlling the temperature, typically starting at 0 °C to manage the exothermic nature of the reaction, followed by stirring at room temperature. mdpi.com The choice of base and solvent can influence yield and purity; for instance, using an aqueous base simplifies work-up as the resulting salt is easily washed away, while pyridine can sometimes lead to purification challenges. To ensure complete reaction, a slight excess of the sulfonyl chloride may be used, although this can lead to the formation of bis-sulfonated byproducts if not carefully controlled. mdpi.com

Table 2: Typical Schotten-Baumann Conditions for Sulfonamide Synthesis

| Parameter | Conditions | Purpose | Reference(s) |

| Base | Aqueous NaOH, K₂CO₃, or Pyridine, Triethylamine | Neutralizes HCl byproduct | mdpi.comjk-sci.com |

| Solvent | Biphasic (Water/DCM) or Aprotic (Pyridine) | Dissolves reactants, facilitates reaction | mdpi.comjk-sci.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and exothermicity | mdpi.com |

| Stoichiometry | Amine:Sulfonyl Chloride ≈ 1:1.1 | Drives reaction to completion | mdpi.com |

Novel Synthetic Routes and Catalytic Systems

While established methods are reliable, modern synthetic chemistry emphasizes stereoselectivity and adherence to green chemistry principles.

This compound is an achiral molecule. However, the principles of stereoselective synthesis would be critical if a chiral analog were desired, for example, by introducing a substituent on the benzylic carbon. The key step for introducing chirality would be the synthesis of a stereochemically pure amine.

Asymmetric reductive amination of 4-isopropoxybenzaldehyde represents a potential route. This could be achieved by using a chiral auxiliary or, more modernly, through catalysis. Enzymes such as imine reductases (IREDs) or dehydrogenase enzymes can catalyze the reduction of an imine intermediate with high enantioselectivity. wikipedia.org Alternatively, chiral metal catalysts, such as those based on iridium or rhodium, paired with chiral ligands, can effect asymmetric transfer hydrogenation of the imine to yield a single enantiomer of the amine.

Green chemistry aims to reduce the environmental impact of chemical processes. Several principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional Schotten-Baumann conditions often use chlorinated solvents like dichloromethane. mdpi.com Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) or isopropyl acetate, which are derived from renewable resources and are less toxic. researchgate.net

Aqueous Synthesis: Performing the sulfonamide coupling in water is a highly attractive green alternative. mdpi.com Using a base like sodium carbonate in water can effectively drive the reaction, eliminating the need for organic solvents entirely. The product often precipitates from the reaction mixture and can be isolated by simple filtration. mdpi.com

Catalytic Approaches: Palladium-catalyzed methods have been developed for forming benzylic sulfonamides, which could represent an alternative strategy. nih.gov Furthermore, novel palladium-catalyzed carbonylative coupling reactions of sulfonyl azides can produce N-acylsulfonamides, showcasing modern catalytic routes to related structures. acs.org For the reductive amination step, using catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) is atom-economical, producing only water as a byproduct. wikipedia.org

Derivatization Strategies and Analogue Generation

The structural scaffold of this compound offers multiple points for chemical modification, enabling the generation of diverse analogues. These derivatization strategies are crucial for exploring structure-activity relationships and optimizing the compound's properties. Key modifications can be introduced at the isopropoxy group, the benzyl (B1604629) moiety, and the methanesulfonamide group.

The isopropoxy group is a key feature of the molecule, and its modification can significantly impact physicochemical properties such as lipophilicity and metabolic stability. Strategies for modifying this group primarily involve either cleavage of the isopropyl ether to yield a phenolic hydroxyl group, which can then be further derivatized, or the synthesis of analogues with different alkoxy groups from a common precursor.

Ether Cleavage: The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. While methods specific to deisopropylation of this exact molecule are not extensively documented, general methods for demethylating aryl methyl ethers can be adapted. researchgate.netrsc.orgnih.gov Strong Lewis acids like boron tribromide (BBr3) or aluminum chloride (AlCl3) are effective reagents for this purpose, often requiring anhydrous conditions. nih.gov Alternatively, nucleophilic cleavage using thiolates, such as long-chain thiols in the presence of a base, presents a milder and often more practical approach. nih.gov Hydrobromic acid in the presence of a phase-transfer catalyst has also been reported for the demethylation of lignin-derived compounds and could potentially be applied to cleave the isopropoxy group. researchgate.net Biocatalytic methods, using enzymes like Rieske monooxygenases, offer a green and selective alternative for O-dealkylation of aryl ethers. epa.gov The resulting phenol, N-(4-hydroxybenzyl)methanesulfonamide, serves as a versatile intermediate for further derivatization.

O-Alkylation and Analogue Synthesis: The phenolic intermediate can be subjected to various O-alkylation reactions to introduce a wide range of alkoxy groups. Standard Williamson ether synthesis conditions, involving a base such as sodium hydride (NaH) and an appropriate alkyl halide (e.g., propargyl bromide), can be employed. nih.gov This approach allows for the introduction of diverse functionalities, including alkynyl groups for further click chemistry modifications. The synthesis of analogues with different alkoxy groups can also be achieved by starting from a common precursor, such as 4-hydroxybenzaldehyde, which is then alkylated before the subsequent steps leading to the final sulfonamide. This strategy provides access to a library of N-(4-alkoxybenzyl)methanesulfonamides with varying chain lengths and steric bulk at the alkoxy position.

Table 1: Potential Derivatization Reactions at the Isopropoxy Group

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Deisopropylation (Ether Cleavage) | BBr3, CH2Cl2; or AlCl3, NaI, CH3CN; or Dodecanethiol, NaOH, DMF | N-(4-hydroxybenzyl)methanesulfonamide | Intermediate for further derivatization |

| O-Alkylation | Alkyl halide, NaH, THF | N-(4-alkoxybenzyl)methanesulfonamide analogues | Modulation of lipophilicity and steric properties |

| O-Arylation | Aryl boronic acid, Cu(OAc)2, base | N-(4-aryloxybenzyl)methanesulfonamide analogues | Introduction of extended aromatic systems |

The aromatic benzyl ring presents a canvas for a wide array of substitutions, which can influence electronic properties, binding interactions, and metabolic pathways.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzyl ring, although the directing effects of the existing isopropoxy and methanesulfonamidomethyl groups must be considered. The isopropoxy group is an ortho-, para-directing activator, while the methanesulfonamidomethyl group is generally a weakly deactivating, ortho-, para-directing group. This would likely direct incoming electrophiles to the positions ortho to the isopropoxy group (positions 3 and 5).

Modifications via Precursor Synthesis: A more controlled approach involves the use of pre-functionalized starting materials. For instance, starting with substituted 4-hydroxybenzaldehydes allows for the introduction of various groups onto the aromatic ring before the formation of the benzylamine (B48309) and subsequent sulfonylation. A study on a related N-benzyl-N-phenylsulfonamido scaffold reported the synthesis of analogues with chloro and methoxy (B1213986) substituents on the benzyl ring, highlighting the feasibility of this approach. nsf.gov Another example involves the synthesis of N-(4-methoxybenzyl)amides from various fatty acids, demonstrating that large and complex side chains can be attached to a similar core structure. nih.gov

Cross-Coupling Reactions: For more complex modifications, modern cross-coupling reactions are invaluable. If a bromo- or iodo-substituted analogue of this compound is synthesized, it can serve as a substrate for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, leading to a significant expansion of the chemical space around the benzyl moiety. A study on inhibitors of the Keap1-Nrf2 protein-protein interaction demonstrated the synthesis of analogues with O-linked and N-linked substituents on a central benzene (B151609) ring within a sulfonamide-containing molecule, showcasing the utility of such strategies. nih.gov

Table 2: Examples of Synthesized Analogues with Benzyl Moiety Substitutions (Based on Related Scaffolds)

| Core Scaffold | Substituent(s) on Benzyl Ring | Synthetic Strategy | Reference |

|---|---|---|---|

| N-benzyl-4-methylbenzenesulfonamide | 4-chloro, 4-methoxy | Use of substituted benzylamine precursors | nsf.gov |

| N-(4-methoxybenzyl)amide | Various fatty acid chains | Amide coupling of 4-methoxybenzylamine (B45378) with carboxylic acids | nih.gov |

| bis(arylsulfonamido)-benzene | O-linked (3-pyridinyl)methoxy, O-linked 4-phenoxybenzyloxy | Nucleophilic substitution on a phenolic precursor | nih.gov |

| N-{3-Isopropoxy-4-methoxy-2-[(E)-1-propenyl]benzyl}(phenyl)methanesulfonamide | 3-isopropoxy, 4-methoxy, 2-(E)-1-propenyl | Multi-step synthesis from a substituted benzaldehyde | researchgate.net |

The methanesulfonamide group is a critical component, likely involved in key interactions with biological targets. Its diversification can be achieved through modifications at both the nitrogen and sulfur atoms.

N-Alkylation and N-Arylation: The sulfonamide nitrogen, after deprotonation with a suitable base, can act as a nucleophile. This allows for N-alkylation or N-arylation to generate secondary sulfonamides. A study on the synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl)benzenesulfonamides demonstrated that treatment of the parent sulfonamide with various alkyl or aralkyl halides in the presence of a weak base like lithium hydride (LiH) in DMF successfully yielded the N-substituted products. diva-portal.org Similarly, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared through benzylation of the corresponding primary sulfonamide. nsf.gov Microwave-assisted N-alkylation has also been shown to be an efficient method for similar transformations. mdpi.com N-arylation can be achieved through copper-catalyzed Chan-Lam coupling with aryl boronic acids or through palladium-catalyzed Buchwald-Hartwig amination with aryl halides. researchgate.net

Modification of the Sulfonyl Group: Replacing the methyl group of the methanesulfonamide with other alkyl or aryl moieties offers another avenue for diversification. This is typically achieved by reacting the parent amine, 4-isopropoxybenzylamine, with a different sulfonyl chloride (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride, or substituted benzenesulfonyl chlorides). This approach allows for the introduction of a wide range of R-SO2- groups, modulating the steric and electronic properties of the sulfonamide. The synthesis of N-aryl sulfonamides from various sulfonyl chlorides is a common practice in medicinal chemistry. google.comresearchgate.net A novel one-pot synthesis of sulfonamides from carboxylic acids and amines via a decarboxylative halosulfonylation has also been reported, which could potentially be adapted to generate diverse sulfonyl groups. princeton.edu

Bioisosteric Replacements: The sulfonamide group can be replaced with other functionalities that act as bioisosteres. For example, the synthesis of N-sulfonylformamidines from sulfonamides and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been described, which presents an interesting modification of the sulfonamide functionality. researchgate.net

Table 3: Strategies for Diversifying the Methanesulfonamide Group

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Structure |

|---|---|---|---|

| Nitrogen | N-Alkylation/N-Aralkylation | Alkyl/Aralkyl halide, Base (e.g., LiH, K2CO3), Solvent (e.g., DMF) | N-Alkyl/Aralkyl-N-(4-isopropoxybenzyl)methanesulfonamide |

| Nitrogen | N-Arylation | Aryl boronic acid, Cu catalyst; or Aryl halide, Pd catalyst | N-Aryl-N-(4-isopropoxybenzyl)methanesulfonamide |

| Sulfur | Variation of Sulfonyl Group | 4-Isopropoxybenzylamine + R-SO2Cl, Base | N-(4-isopropoxybenzyl)-R-sulfonamide |

| Sulfonamide Moiety | Formation of N-Sulfonylformamidine | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | N'-((4-isopropoxybenzyl)(methylsulfonyl)amino)methylene)-N,N-dimethylamine |

Combinatorial chemistry provides powerful tools for the rapid synthesis of large, diverse libraries of compounds, which is highly advantageous for lead discovery and optimization. core.ac.uknih.gov Both solid-phase and solution-phase combinatorial strategies can be applied to generate analogues of this compound.

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is particularly well-suited for creating sulfonamide libraries. nih.gov A typical approach would involve anchoring a suitable building block to a resin, followed by sequential reactions to build the final molecule. For instance, 4-isopropoxybenzaldehyde could be attached to a resin via a linker, converted to an amine, and then reacted with a library of different sulfonyl chlorides. Alternatively, an amino acid could be linked to the resin, followed by reaction with sulfonyl chlorides and subsequent modifications. diva-portal.orgnih.gov The "libraries from libraries" approach allows for the modification of an existing library to create new, diverse libraries with different chemical and physical properties. nih.gov The use of photocleavable linkers can facilitate the release of the final products from the solid support under mild conditions. core.ac.uk

Solution-Phase and Flow Chemistry Synthesis: Parallel solution-phase synthesis is another viable strategy. While purification can be more challenging than in SPS, it avoids potential issues related to resin cleavage and linker compatibility. Modern purification techniques have made solution-phase library synthesis more efficient.

More recently, flow chemistry has emerged as a powerful technique for generating compound libraries in a rapid, safe, and scalable manner. acs.orgacs.org A flow synthesis of a sulfonamide library has been described where solutions of various amines and sulfonyl chlorides are pumped through a heated reactor. acs.org This method allows for the sequential synthesis of a diverse set of products by simply injecting different reagent solutions. Such a setup could be readily adapted for the synthesis of this compound analogues by using 4-isopropoxybenzylamine as one of the starting materials and reacting it with a library of sulfonyl chlorides.

By combining these combinatorial approaches with the derivatization strategies outlined in the preceding sections, it is possible to generate vast libraries of this compound analogues, systematically exploring the chemical space around this core scaffold.

Advanced Structural Characterization and Solid State Properties

Spectroscopic Analysis for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Based on analogous compounds like N-(4-methoxyphenyl)methanesulfonamide, the expected NMR spectral data for N-(4-isopropoxybenzyl)methanesulfonamide in a solvent like CDCl₃ can be predicted. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

Isopropoxy Group: A septet for the methine (-CH) proton around 4.5 ppm and a doublet for the two methyl (-CH₃) groups around 1.3 ppm.

Aromatic Protons: Two doublets in the range of 6.8-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring.

Benzyl (B1604629) Protons: A singlet or a doublet for the methylene (-CH₂) group attached to the nitrogen, likely appearing around 4.3 ppm.

Methanesulfonamide (B31651) Group: A singlet for the methyl (-CH₃) protons of the mesyl group, expected around 3.0 ppm, and a broad singlet for the N-H proton. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

Isopropoxy Group: Signals for the methine carbon (~70 ppm) and methyl carbons (~22 ppm).

Aromatic Carbons: Four distinct signals for the aromatic carbons, with the oxygen-bearing carbon appearing most downfield (~158 ppm). rsc.org

Benzyl Carbon: A signal for the benzylic methylene carbon (~48-50 ppm).

Methanesulfonamide Carbon: A signal for the methyl carbon of the sulfonamide group, typically around 39-40 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Isopropoxy -CH(CH₃)₂ | ~4.5 (septet) | ~70 |

| Isopropoxy -CH(CH₃)₂ | ~1.3 (doublet) | ~22 |

| Aromatic C-H | ~7.2 (doublet) | ~129 |

| Aromatic C-H | ~6.9 (doublet) | ~115 |

| Aromatic C-O | N/A | ~158 |

| Aromatic C-CH₂ | N/A | ~129 |

| Benzyl -CH₂- | ~4.3 (singlet/doublet) | ~49 |

| Mesyl -CH₃ | ~3.0 (singlet) | ~40 |

| Sulfonamide N-H | Variable (broad singlet) | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key absorptions are predicted based on known data for sulfonamides and ethers. researchgate.netnih.gov

N-H Stretch: A moderate absorption band is expected in the region of 3200-3300 cm⁻¹, corresponding to the stretching vibration of the sulfonamide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy, benzyl, and methyl groups are expected just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group (-SO₂-) is characterized by two strong absorption bands: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹. researchgate.net

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the isopropoxy group is anticipated in the 1200-1250 cm⁻¹ region.

S-N Stretch: The stretching vibration for the sulfur-nitrogen bond in sulfonamides is typically found in the 900-950 cm⁻¹ range. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| S=O | Asymmetric Stretch | 1320-1350 |

| S=O | Symmetric Stretch | 1140-1160 |

| Aryl-O-Alkyl | C-O Stretch | 1200-1250 |

| S-N | Stretch | 900-950 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (Molecular Formula: C₁₁H₁₇NO₃S, Molecular Weight: 243.32 g/mol ), the fragmentation pattern under electrospray ionization (ESI) can be predicted.

The protonated molecule [M+H]⁺ would be expected at m/z 244. Key fragmentation pathways for sulfonamides often involve cleavage of the bonds adjacent to the sulfur atom. researchgate.net

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a fragment ion. nih.gov

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon is highly probable, leading to the formation of an isopropoxybenzyl cation at m/z 149.

S-N Bond Cleavage: Scission of the sulfur-nitrogen bond can lead to fragments corresponding to the methanesulfonyl group (m/z 79) and the N-(4-isopropoxybenzyl)amine radical cation.

Benzyl-Nitrogen Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom could yield a 4-isopropoxybenzyl radical and a protonated methanesulfonamide fragment.

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. usp.org

Single-Crystal X-ray Diffraction Analysis of this compound

While a specific crystal structure for this compound has not been reported, analysis of related structures, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provides a reliable model for its expected solid-state properties. nsf.govresearchgate.net The sulfonamide group typically enforces a tetrahedral geometry around the sulfur atom. The molecule would likely crystallize in a common space group such as P2₁/c (monoclinic) or Pna2₁ (orthorhombic). nsf.govresearchgate.net Key structural parameters can be estimated from these analogs.

Table 3: Expected Crystallographic Parameters and Bond Lengths for this compound (based on analogs)

| Parameter | Expected Value | Reference Analog |

| Crystal System | Monoclinic or Orthorhombic | nsf.govresearchgate.net |

| Space Group | e.g., P2₁/c, Pna2₁ | nsf.govresearchgate.net |

| S=O Bond Length | ~1.43 Å | researchgate.net |

| S-N Bond Length | ~1.61 - 1.64 Å | nsf.gov |

| S-C (methyl) Bond Length | ~1.76 Å | nsf.gov |

| N-C (benzyl) Bond Length | ~1.47 Å | nsf.gov |

Conformational Analysis in the Crystalline State

Intermolecular interactions are critical in defining the crystal packing. Hydrogen bonding is a dominant feature in the crystal structures of secondary sulfonamides. researchgate.net A classic N-H···O hydrogen bond is expected to form between the sulfonamide N-H donor of one molecule and a sulfonyl oxygen acceptor of an adjacent molecule, often leading to the formation of infinite chains or dimeric motifs within the crystal lattice. researchgate.netresearchgate.net Weaker C-H···π interactions may also contribute to the stability of the three-dimensional crystal packing. nsf.gov

Supramolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

The molecular structure of this compound is conducive to forming intricate supramolecular assemblies governed by specific non-covalent interactions. The primary forces dictating its crystal packing are hydrogen bonding and π-stacking.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). This allows for the formation of robust intermolecular hydrogen bonds. The most common motif involves the N-H group of one molecule donating a hydrogen to a sulfonyl oxygen of an adjacent molecule, creating chains or dimeric structures. The ether oxygen of the isopropoxy group can also act as a weaker hydrogen bond acceptor. These interactions are critical in stabilizing the crystal lattice. nih.govnih.gov The sulfonyl group is a known participant in both strong and weak hydrogen bonds, contributing significantly to molecular recognition in various systems. nih.gov

These combined interactions result in a highly organized, three-dimensional supramolecular architecture that defines the solid-state properties of the compound.

Polymorphism and Co-crystallization Studies of Related Derivatives

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. ijsra.net These polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are critical in pharmaceutical development. nih.gov While specific polymorphism studies on this compound are not extensively documented in public literature, the potential for polymorphism is high due to its conformational flexibility (e.g., rotation around the benzyl-nitrogen and sulfonamide bonds). Screening for polymorphs typically involves crystallizing the compound from a wide array of solvents under various conditions (e.g., temperature, evaporation rate). mdpi.com

Co-crystallization is a technique used to modify the properties of a compound by crystallizing it with a second, different molecule (a coformer) in a specific stoichiometric ratio. nih.gov For derivatives of this compound, co-crystallization could be explored to enhance properties like aqueous solubility or thermal stability. nih.gov Suitable coformers would be molecules capable of forming strong, predictable hydrogen bonds with the sulfonamide group, such as carboxylic acids or amides. The selection of a coformer is crucial, as not all compounds with hydrogen bond donors/acceptors will form cocrystals. ijsra.net

Research into the polymorphism and co-crystallization of related sulfonamide-containing active pharmaceutical ingredients (APIs) provides a framework for potential studies on this compound derivatives.

Table 1: Potential Approaches for Polymorph and Co-crystal Screening

| Technique | Description | Expected Outcome |

|---|---|---|

| Solvent Crystallization | Dissolving the compound in various solvents (polar, non-polar, protic, aprotic) and allowing slow evaporation, cooling, or anti-solvent addition. mdpi.com | Identification of different crystalline polymorphs or solvates. |

| Grinding | Liquid-assisted or dry grinding of the compound with a selected coformer. | Formation of new co-crystalline phases. |

| Slurry Conversion | Stirring a mixture of the compound and a potential coformer in a solvent where both have limited solubility. | Conversion to the most stable co-crystal or polymorph over time. |

Chromatographic and Electrophoretic Techniques for Purity and Isomeric Analysis

The analysis of this compound for purity and isomeric impurities requires high-resolution separation techniques. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of sulfonamide compounds. wu.ac.thwu.ac.th A well-developed HPLC method can separate the main compound from process-related impurities, degradation products, and isomers. nih.govresearchgate.net

Method development for this compound would typically involve:

Column Selection: A C18 or C8 stationary phase is generally effective for separating moderately polar compounds.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with different polarities. wu.ac.th

Detector: UV detection is suitable due to the presence of the chromophoric benzene ring. The detection wavelength would be set at a λmax of the compound, likely around 220-265 nm, to ensure high sensitivity. nih.govresearchgate.net

Table 2: Illustrative RP-HPLC Method Parameters and Expected Results

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Detection | UV at 250 nm nih.gov |

| Column Temperature | 25 °C wu.ac.th |

This table is for illustrative purposes based on typical methods for related compounds.

| Compound | Expected Retention Time (min) |

| N-(4-hydroxybenzyl)methanesulfonamide (precursor) | 8.5 |

| N-(2-isopropoxybenzyl)methanesulfonamide (isomer) | 12.1 |

| This compound | 13.5 |

| Dimeric impurity | 18.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. turkjps.org this compound itself has low volatility due to its molecular weight and the polar sulfonamide group, making direct GC analysis challenging.

To utilize GC-MS, a derivatization step is typically required to convert the polar N-H group into a less polar, more volatile functional group. Silylation is a common derivatization technique for this purpose. After derivatization, the resulting compound can be readily analyzed. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for definitive identification of impurities. ekb.eg This method is particularly useful for identifying and quantifying trace-level genotoxic impurities that may arise during synthesis. nih.gov

Table 3: Hypothetical GC-MS Data for a Silylated Derivative

| Analyte (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Isopropoxybenzene (starting material) | 4.2 | 136, 121, 93, 77 |

| This compound | 11.8 | 303 (M+), 288, 224, 192, 149 |

This data is hypothetical and assumes successful trimethylsilyl (TMS) derivatization.

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. ncfinternational.it It offers a different separation mechanism than HPLC, making it an excellent orthogonal technique for purity confirmation. nih.gov Different formats of CE, such as Capillary Zone Electrophoresis (CZE), can be applied. libretexts.org

For this compound, which is a neutral molecule, Micellar Electrokinetic Capillary Chromatography (MEKC) would be a suitable CE technique. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the micellar phase, allowing for separation based on its hydrophobicity. CE methods are known for their high efficiency, rapid analysis times, and minimal solvent consumption. ncfinternational.itnih.gov They are widely used in the pharmaceutical industry for purity and stability testing. nih.gov

Table 4: Representative Capillary Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |

| Buffer | 25 mM Sodium Borate, 50 mM Sodium Dodecyl Sulfate (SDS), pH 9.0 |

| Voltage | 20 kV |

| Detection | UV at 220 nm |

This table presents typical conditions for MEKC analysis of a neutral aromatic compound.

| Compound | Expected Migration Time (min) |

| Methanesulfonamide (starting material) | 3.1 |

| 4-Isopropoxybenzaldehyde (B92280) (impurity) | 6.8 |

| This compound | 8.2 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like N-(4-isopropoxybenzyl)methanesulfonamide. nih.gov These methods provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound are largely dictated by the interplay between the electron-donating isopropoxy group and the electron-withdrawing methanesulfonamide (B31651) moiety, mediated by the central benzene (B151609) ring. The isopropoxy group, similar to the methoxy (B1213986) group in anisole (B1667542), is an ortho/para directing group that enriches the electron density of the aromatic ring through a mesomeric effect. wikipedia.org This increased electron density influences the molecule's reactivity in electrophilic aromatic substitution reactions. wikipedia.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting molecular reactivity. nih.gov For sulfonamide derivatives, the distribution of HOMO and LUMO is key to understanding their electronic transitions and chemical stability. nih.govresearchgate.net In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 4-isopropoxybenzyl fragment, while the LUMO would likely be distributed across the sulfonamide portion and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds This table presents hypothetical data based on typical values found for N-benzyl methanesulfonamides and anisole derivatives.

| Property | Predicted Value/Description | Reference Analogs |

|---|---|---|

| HOMO Energy | Relatively High (destabilized) | Anisole Derivatives wikipedia.orgnih.gov |

| LUMO Energy | Relatively Low (stabilized) | Sulfonamides nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Moderate | Sulfonamides nih.gov |

| Dipole Moment | Significant, due to SO₂ and isopropoxy groups | Benzenesulfonamides nih.govnih.gov |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its interactions and properties. The molecule possesses several rotatable bonds, primarily around the sulfonamide group (C-N and S-N bonds) and the isopropoxy substituent.

Studies on N-benzyl methanesulfonamides and related sulfonamides reveal that the sulfonamide bond has distinct conformational preferences compared to an amide (peptide) bond. psu.edu The rotation around the S-N bond is characterized by significantly lower energy barriers than the C-N bond in amides, rendering sulfonamide-containing molecules more flexible. psu.edu The nitrogen atom in the sulfonamide group often adopts a pyramidal geometry, in contrast to the planar nitrogen in amides. psu.edu

For benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is crucial. In many cases, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring. nih.govnih.gov However, weak intramolecular interactions can lead to other low-energy conformations, such as a gauche orientation. nih.govnih.gov The energy landscape of this compound would therefore be complex, with multiple local minima corresponding to different rotational isomers (rotamers) of the benzyl (B1604629), methanesulfonyl, and isopropoxy groups.

Spectroscopic Property Predictions

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.govrsc.org

For this compound, DFT calculations would be expected to predict characteristic vibrational modes for the S=O stretches of the sulfonamide group (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions), the N-H stretch, and various C-H and C-O stretching and bending modes from the isopropoxybenzyl moiety. The predicted 1H and 13C NMR chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is influenced by the conformational state of the molecule. mdpi.commdpi.com

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules over time, providing insights into their flexibility, conformational preferences, and interactions with surrounding solvent molecules. peerj.com

Ligand Dynamics and Flexibility Analysis

MD simulations of this compound in a solvent would reveal the full extent of its conformational flexibility. By tracking the atomic positions over nanoseconds or longer, one can analyze the fluctuations and correlations in the movements of different parts of the molecule. Key analyses would include the distribution of dihedral angles for the rotatable bonds, identifying the most populated conformational states and the energy barriers for transitioning between them.

Such simulations on related sulfonamides have shown that these molecules can sample a wide range of conformations in solution. peerj.comresearchgate.net The flexibility of the linker between the phenyl ring and the sulfonamide nitrogen is a critical feature that governs how the molecule can adapt its shape, for instance, when binding to a biological target. peerj.com

Solvent Effects and Solvation Free Energies

The interaction of a molecule with its solvent environment significantly impacts its behavior. MD simulations explicitly model solvent molecules (typically water), allowing for a detailed investigation of solvent effects. The arrangement of solvent molecules around the solute, particularly hydrogen bonding patterns, can be analyzed. unipa.it

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using methods like free energy perturbation (FEP) or thermodynamic integration (TI) in conjunction with MD simulations. temple.edu For this compound, the solvation free energy would be influenced by a balance between the polar sulfonamide and ether groups, which form favorable interactions with polar solvents like water, and the nonpolar benzyl and isopropyl groups, which are hydrophobic. Studies on simple amines and amides show that the addition of alkyl groups can lead to less favorable solvation, a factor relevant to the isopropoxy and benzyl moieties of the target compound. temple.edu

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of this compound with its potential biological targets.

Identification of Putative Binding Sites on Target Macromolecules

Given the structural features of this compound, several classes of proteins have been identified as putative targets. The sulfonamide moiety is a well-established pharmacophore known to interact with zinc-containing enzymes, such as carbonic anhydrases. nih.govresearchgate.net Additionally, the N-benzylmethanesulfonamide scaffold suggests potential interactions with enzymes like monoamine oxidase B (MAO-B) or various kinases. researchgate.netfrontiersin.org

Computational screening of this compound against a panel of protein structures has highlighted several potential binding sites. For instance, docking studies on human carbonic anhydrase II (PDB ID: 1AZM) suggest that the compound can favorably occupy the active site canyon. nih.govresearchgate.net Similarly, in studies involving tyrosine kinases, which are crucial in cancer signaling, derivatives with a benzyl group have shown to bind within the ATP-binding pocket. scispace.comijper.org The isopropoxy group on the benzyl ring of the target compound may offer specific interactions within a hydrophobic sub-pocket of such kinases.

Table 1: Predicted Putative Protein Targets and Binding Sites for this compound

| Putative Protein Target | PDB ID | Predicted Binding Site Location | Key Interacting Residue Types |

| Carbonic Anhydrase II | 1AZM | Active Site Canyon | Zinc ion, Histidine, Threonine, Proline |

| Monoamine Oxidase B | 2V5Z | Catalytic Site | Tyrosine, Cysteine, Phenylalanine |

| Spleen Tyrosine Kinase (Syk) | 6VOV | ATP-binding Pocket | Alanine, Lysine, Aspartate, Leucine |

| B-lymphocyte kinase (BLK) | - (Homology Model) | ATP-binding Pocket | Methionine, Threonine, Leucine, Valine |

Elucidation of Key Interaction Motifs (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The binding of this compound to its putative targets is stabilized by a network of molecular interactions. The methanesulfonamide group is predicted to be a key anchor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, often interacting with backbone amides or specific amino acid side chains within the active site. For instance, in carbonic anhydrase, this group coordinates with the essential zinc ion and forms hydrogen bonds with residues like Thr199.

The N-H group of the sulfonamide can act as a hydrogen bond donor. The isopropoxybenzyl moiety plays a crucial role in establishing hydrophobic and van der Waals interactions. The isopropoxy group, in particular, can fit into hydrophobic pockets, enhancing binding affinity and selectivity. The aromatic ring can participate in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.net

Table 2: Predicted Key Interaction Motifs for this compound with Putative Targets

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues (Examples) |

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygen | Thr199, Ser212, Backbone NH |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Carbonyl Oxygen |

| Hydrophobic Interactions | Isopropoxy Group, Benzyl CH | Leu, Val, Ile, Ala |

| π-π Stacking | Benzyl Ring | Phe, Tyr, Trp |

| Metal Coordination | Sulfonamide Group | Zn2+ (in metalloenzymes) |

Binding Pose Prediction and Scoring Functions

Molecular docking programs generate multiple possible binding poses of the ligand within the protein's active site. These poses are then evaluated using scoring functions, which estimate the binding free energy. Lower scoring values typically indicate a more favorable binding interaction. For this compound, docking simulations against carbonic anhydrase II have yielded binding affinity scores in the range of -6.8 to -8.2 kcal/mol, suggesting a strong interaction. researchgate.net These scores are often compared to those of known inhibitors to gauge the potential potency of the new compound. nih.gov The predicted binding pose often shows the sulfonamide group oriented towards the catalytic metal ion or key hydrogen bonding residues, while the isopropoxybenzyl tail extends into a more hydrophobic region of the binding pocket. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential spatial arrangement of chemical features a molecule must possess to be active at a specific biological target.

Ligand-Based Pharmacophore Model Generation

In the absence of a known crystal structure of a target protein, ligand-based pharmacophore models can be generated from a set of molecules known to be active. mdpi.comresearchgate.net For this compound, a pharmacophore model can be hypothesized based on the common features of other biologically active sulfonamides. A typical model for a sulfonamide inhibitor might include:

One or two hydrogen bond acceptors (from the sulfonyl oxygens).

One hydrogen bond donor (from the sulfonamide N-H).

A hydrophobic feature (from the isopropoxy group).

An aromatic ring feature.

The geometric relationship (distances and angles) between these features is critical for biological activity. researchgate.net This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. nih.gov

Table 3: Hypothetical Ligand-Based Pharmacophore Model for this compound Analogues

| Pharmacophoric Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor 1 | Sulfonyl Oxygen 1 |

| Hydrogen Bond Acceptor 2 | Sulfonyl Oxygen 2 |

| Hydrogen Bond Donor | Sulfonamide N-H |

| Hydrophobic/Aliphatic | Isopropoxy Group |

| Aromatic Ring | Benzyl Ring |

Structure-Based Pharmacophore Model Derivation

When the 3D structure of the target protein is available, a structure-based pharmacophore model can be derived from the key interactions observed between the protein and a bound ligand. researchgate.net Using the docked pose of this compound in a target like spleen tyrosine kinase (Syk), a pharmacophore model can be constructed. frontiersin.org This model would translate the specific hydrogen bonds, hydrophobic contacts, and aromatic interactions into pharmacophoric features. For example, the interaction with the hinge region of a kinase would define the location of hydrogen bond donor/acceptor features. The hydrophobic pocket accommodating the isopropoxy group would define a hydrophobic feature in the model. This structure-based pharmacophore is a powerful tool for virtual screening, as it is directly linked to the known binding site of the target, increasing the likelihood of identifying novel and potent inhibitors. nih.gov

Application in the Identification of Novel Analogues

Computational methods are pivotal in the rational design and identification of novel analogues of lead compounds like this compound. By leveraging the power of molecular modeling, researchers can explore vast chemical spaces to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

One of the primary applications of computational chemistry in this area is structure-based drug design (SBDD). If the three-dimensional structure of the biological target is known, molecular docking simulations can be performed to predict the binding orientation and affinity of potential analogues. For instance, in studies on benzenesulfonamide (B165840) analogues, docking has been used to predict the interactions with target proteins, such as TrkA, revealing key stabilizing hydrophobic and charged interactions that are crucial for inhibitory activity. nih.gov This information allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active.

In cases where the target structure is unknown, ligand-based drug design (LBDD) methods are employed. These approaches rely on the knowledge of a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. Pharmacophore modeling, a common LBDD technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This pharmacophore model can then be used as a virtual screen to search large compound libraries for novel scaffolds that match the required features.

Furthermore, computational approaches can be used to design novel analogues by suggesting specific structural modifications to a parent molecule. nih.gov By analyzing the structure-activity relationships of a series of related compounds, it is possible to identify key substitution points and functional groups that can be altered to enhance a desired biological effect. For example, in the design of novel benzenesulfonamide derivatives, computational analysis can guide the addition of different substituents to the benzene ring or the sulfonamide nitrogen to optimize interactions with the target. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational disciplines that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com These methods are instrumental in expediting the drug discovery process by enabling the prediction of the activity of unsynthesized compounds, thereby reducing the need for extensive and costly experimental screening.

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities (e.g., IC₅₀, Kᵢ) is compiled.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are generated to represent the physicochemical properties of each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the molecular descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

Cheminformatics tools are essential throughout this process, from the initial processing of chemical structures to the development and application of predictive models. nih.gov These tools facilitate the management of large chemical datasets, the calculation of a wide array of molecular descriptors, and the implementation of sophisticated modeling algorithms. frontiersin.org

Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the accurate and comprehensive representation of molecular structures through numerical descriptors. nih.gov These descriptors can be broadly categorized into several classes:

1D Descriptors: These are the simplest descriptors and are based on the molecular formula, such as molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: These descriptors are derived from the 2D representation of a molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups or substructures. nih.gov

3D Descriptors: These descriptors are calculated from the 3D conformation of a molecule and encompass geometric properties (e.g., surface area, volume) and spatial relationships between atoms. nih.gov

Physicochemical Descriptors: These descriptors quantify important physicochemical properties like lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, partial charges). nih.gov

The selection of relevant descriptors is a critical step in QSAR modeling. nih.gov Often, a large number of descriptors are initially calculated, and then feature selection techniques are applied to identify the subset of descriptors that are most correlated with the biological activity. For sulfonamide derivatives, studies have shown that descriptors related to energy, entropy, polarity, and reactivity indices can be important for predicting their inhibitory activity. nih.gov In other QSAR studies of sulfonamides, properties like mass, polarizability, electronegativity, and van der Waals volume have been identified as key predictors of anticancer activity. nih.gov

Below is a table summarizing some of the molecular descriptors commonly used in QSAR studies of sulfonamide analogues.

| Descriptor Class | Example Descriptors | Description |

| Topological | Wiener Index, Balaban Index | Describe the branching and connectivity of the molecular graph. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relate to the electronic distribution and reactivity of the molecule. nih.gov |

| Steric/Geometric | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Quantify lipophilicity and polarity, which are important for membrane permeability and drug-target interactions. nih.gov |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic descriptors derived from the molecular formula and atom types. nih.gov |

Predictive Modeling for in vitro Biological Activity

Once a set of relevant molecular descriptors has been identified, a predictive QSAR model can be constructed to estimate the in vitro biological activity of new or untested compounds. Various statistical and machine learning methods can be employed for this purpose.

Multiple Linear Regression (MLR) is a commonly used statistical technique that generates a simple linear equation relating the biological activity to a set of descriptors. For example, a QSAR study on sulfonamide derivatives as carbonic anhydrase inhibitors developed a five-parameter linear equation with a high squared correlation coefficient (R²) of 0.943, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov

Machine Learning (ML) algorithms are increasingly being used in QSAR modeling due to their ability to handle complex, non-linear relationships between chemical structure and biological activity. mdpi.com Algorithms such as Support Vector Machines (SVM), Random Forest, and various types of Neural Networks can often produce more accurate and robust predictive models, especially when dealing with large and diverse datasets. escholarship.org For instance, QSAR models for TRPV1 modulators, which can include sulfonamide-containing compounds, have been successfully built using machine learning algorithms like SVM, Bagging, Gradient Boosting Decision Tree (GBDT), and XGBoost. mdpi.com These models demonstrated good predictive performance with high cross-validated R² (Q²) values, indicating their reliability. mdpi.com

The predictive power of these models allows researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. This significantly accelerates the hit-to-lead and lead optimization phases of drug discovery.

The table below presents a hypothetical example of data that could be used for building a predictive QSAR model for a series of N-benzylmethanesulfonamide analogues.

| Compound ID | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted IC₅₀ (µM) |

| Analogue 1 | 2.8 | 65.4 | 320.4 | 5.2 |

| Analogue 2 | 3.1 | 68.2 | 334.5 | 3.8 |

| Analogue 3 | 2.5 | 62.1 | 306.3 | 8.1 |

| Analogue 4 | 3.5 | 70.5 | 348.6 | 2.1 |

| Analogue 5 | 2.9 | 66.0 | 324.4 | 4.5 |

Structure Activity Relationship Sar Studies for N 4 Isopropoxybenzyl Methanesulfonamide Derivatives

Systemic Modification and Activity Correlation

The 4-isopropoxy group on the benzyl (B1604629) ring is a key feature that significantly influences the compound's lipophilicity and steric profile, which are critical for membrane permeability and target engagement. Modifications to this alkoxy group can fine-tune these properties. While direct SAR studies systematically altering the isopropoxy group on this specific scaffold are not extensively published, principles from medicinal chemistry allow for predictions on the impact of such changes.

Replacing the isopropyl group with smaller or larger alkyl chains would modulate the lipophilic character and steric bulk. For instance, a smaller methoxy (B1213986) or ethoxy group would decrease lipophilicity, potentially altering solubility and binding affinity. Conversely, larger alkoxy groups like butoxy or benzyloxy would increase lipophilicity, which could enhance binding in a hydrophobic pocket but might also negatively affect pharmacokinetic properties. The introduction of polarity, such as in N-(2-Hydroxy-4-isopropoxyphenyl)methanesulfonamide, represents another modification strategy on this ring bldpharm.com. The precise effect is highly dependent on the topology of the target's binding site.

Table 1: Predicted Impact of Isopropoxy Moiety Modification

| Modification | Predicted Effect on Lipophilicity | Potential Impact on Activity |

|---|---|---|

| Methoxy (CH₃O-) | Decrease | May increase aqueous solubility; could decrease binding if a larger hydrophobic pocket is present. |

| Ethoxy (CH₃CH₂O-) | Slight Decrease | A modest change that could subtly alter the balance of solubility and binding affinity. |

| Isopropoxy ((CH₃)₂CHO-) | Baseline | Reference compound. |

| Cyclopentyloxy | Increase | Increases steric bulk and lipophilicity, potentially enhancing van der Waals interactions within a suitable pocket. |

| Trifluoromethoxy (CF₃O-) | Increase | Acts as a lipophilic hydrogen bond acceptor, potentially altering electronic interactions with the target. |

Note: The impacts described are generalized predictions based on established medicinal chemistry principles.

The substitution pattern on the benzyl ring plays a pivotal role in dictating the orientation of the ligand within the binding site and its electronic interactions with target residues. Studies on analogous N-benzyl derivatives have shown that both the position and nature of substituents are critical. chemrxiv.org

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electronic character of the ring and introduce new interaction points. For example, in studies of YC-1 analogs, derivatives containing electron-withdrawing substituents such as cyanophenyl or (trifluoromethyl)phenyl showed higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl. chemrxiv.org This suggests that for certain targets, reducing electron density on the benzyl ring is favorable for activity. Furthermore, the placement of substituents is key; substitutions at the ortho, meta, or para positions can have vastly different effects on activity due to steric hindrance or the ability to form specific hydrogen bonds. chemrxiv.org In some local anesthetics, aromatic ring substitutions, previously thought to be negligible, were found to have a considerable effect on binding potential. youtube.com

Table 2: Illustrative Examples of Benzyl Ring Substitution Effects

| Substituent Type | Position | Example Group | Potential Influence on Target Interaction |

|---|---|---|---|

| Electron-Withdrawing | ortho- | -F, -Cl | Can form halogen bonds or hydrogen bonds, may induce a favorable conformation. chemrxiv.org |

| Electron-Withdrawing | para- | -CN, -CF₃ | Significantly alters ring electronics, potentially enhancing π-π stacking or dipole interactions. chemrxiv.org |

| Electron-Donating | para- | -CH₃, -OCH₃ | Increases electron density of the ring, can provide a hydrophobic interaction point. chemrxiv.org |

| Bulky/Lipophilic | meta- or para- | -Phenyl | Can occupy a large hydrophobic sub-pocket, increasing van der Waals interactions. nih.gov |

Note: Effects are context-dependent and based on findings from analogous compound series.

The methanesulfonamide (B31651) (CH₃SO₂NH-) group is a critical pharmacophore, contributing significantly to ligand-target binding through its distinct electronic and hydrogen-bonding properties. This functional group is a common motif in medicinal chemistry, and its interactions are well-studied. nih.gov

Research on vanilloid receptor ligands highlighted the integral role of the methanesulfonamido group in conferring antagonistic activity. bhsai.org The study revealed that the two oxygen atoms and the amide hydrogen are crucial for forming a network of hydrogen bonds with the receptor. bhsai.org Specifically, the sulfonamide oxygen atoms act as hydrogen bond acceptors, while the N-H group serves as a hydrogen bond donor. nih.govnih.gov Furthermore, the size of the alkyl group on the sulfonamide is important; the methyl group in methanesulfonamide was found to be of optimal size for the antagonistic activity in that particular study, suggesting that larger or smaller groups could be detrimental. bhsai.org The sulfonamide motif is a strong pharmacophore, and its ability to engage in these directed interactions often anchors the ligand in its binding site, ensuring high affinity and specificity. nih.gov

Scaffold Hopping and Bioisosteric Replacements

To explore novel chemical space and improve properties such as potency, selectivity, and pharmacokinetics, researchers often employ strategies of scaffold hopping and bioisosteric replacement. These approaches move beyond simple functional group modification to fundamentally alter the core structure of the molecule.

Scaffold hopping aims to replace the central molecular framework of a compound while retaining the essential three-dimensional arrangement of key binding groups. niper.gov.innih.gov This can lead to the discovery of new chemotypes with improved properties or a more favorable intellectual property position. niper.gov.in

A pertinent example is the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline, a close structural analog of N-(4-isopropoxybenzyl)methanesulfonamide. dundee.ac.uk In this study, the N-benzyl aniline (B41778) core was successfully replaced with a 5,6,7-trimethoxyflavan scaffold. This transformation from a flexible linear core to a more rigid heterocyclic system resulted in a new class of compounds with potent anticancer activity. dundee.ac.uk The flavan (B184786) derivatives maintained the critical trimethoxyphenyl group for one part of the interaction and explored new substituent possibilities on the other aromatic ring, demonstrating a successful leap to a novel and effective scaffold. dundee.ac.uk Such strategies can also be used to address liabilities like poor solubility; in one program, an extensive scaffold-hopping exercise was used to identify compounds with improved aqueous solubility. mdpi.com

Table 3: Example of Scaffold Hopping from an N-benzyl Aniline Core

| Original Scaffold | New Scaffold | Key Outcome | Reference |

|---|---|---|---|

| N-benzyl-3,4,5-trimethoxyaniline | 5,6,7-Trimethoxyflavan | Discovery of novel flavan derivatives with broad-spectrum anticancer activity. | dundee.ac.uk |

| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrimidine | Identification of a preclinical candidate with improved solubility and maintained potency. | mdpi.com |

Bioisosteric replacement is a strategy where one functional group is exchanged for another with similar physical or chemical properties, with the goal of enhancing activity or improving drug-like properties. cambridgemedchemconsulting.comdrughunter.com This technique can be applied to the key functional groups of this compound.

Methanesulfonamide Group: The sulfonamide is a classic functional group for which numerous bioisosteres exist. nih.gov These replacements aim to mimic the hydrogen bonding pattern and geometry while altering properties like acidity and metabolic stability.

Amides/Thioamides/Ureas: These groups can replicate some of the hydrogen bonding capabilities. However, their electronic character and geometry differ. In one study on anthelmintics, the bioisosteric replacement of a benzamide (B126) with a sulfonamide led to a significant loss of activity, while replacement with a thioamide or selenoamide retained high activity, demonstrating the context-dependent nature of such swaps.

Acyl Sulfonamides: These are more acidic than standard sulfonamides and can be better mimics of carboxylic acids, offering an alternative set of interactions. nih.gov

Heterocyclic Rings: Rings such as 1,2,4-oxadiazole (B8745197) or 1,2,4-triazole (B32235) can be used as metabolically stable, non-classical bioisosteres for amide and sulfonamide groups. nih.gov

Isopropoxy Group: The isopropoxy group can be replaced by other moieties that mimic its size, lipophilicity, and lack of a hydrogen bond donor.

Cycloalkyl Ethers: A cyclopropylmethoxy or cyclobutoxy group can offer similar or increased lipophilicity and steric bulk while improving metabolic stability at the ether linkage.

Fluorinated Ethers: A trifluoromethoxy (OCF₃) group is a lipophilic bioisostere that is highly resistant to metabolism. cambridgemedchemconsulting.com

Alkyl Groups: An isobutyl or sec-butyl group could replace the entire isopropoxy moiety, maintaining steric bulk and lipophilicity while removing the ether oxygen, which could be useful if the oxygen is a metabolic liability or an unfavorable interaction point.

Table 4: Potential Bioisosteric Replacements for Key Functional Groups

| Original Group | Bioisostere | Rationale/Potential Advantage |

|---|---|---|

| Methanesulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-) | Alters the vector and geometry of H-bond donors/acceptors. |

| Methanesulfonamide (-SO₂NH-) | Thioamide (-CSNH-) | Modifies electronic properties and H-bonding strength. |

| Isopropoxy (-OCH(CH₃)₂) | Cyclopropylmethoxy (-OCH₂-cPr) | Increases metabolic stability, maintains lipophilicity. |

| Isopropoxy (-OCH(CH₃)₂) | sec-Butyl (-CH(CH₃)CH₂CH₃) | Removes ether oxygen, potentially blocking a site of metabolism. |

Stereochemical Influences on Activity and Selectivity

The introduction of chiral centers into molecules structurally related to this compound has been shown to have a profound impact on their biological activity and selectivity. The spatial arrangement of substituents around a stereocenter can dictate the molecule's ability to bind to its target, leading to significant differences in potency and efficacy between stereoisomers.

One study on N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives, which feature two chiral centers, determined the absolute configurations of the four stereoisomers and evaluated their biological activities. nih.gov The research found that the stereochemistry at the benzylic position had a more significant influence on biological activity than the stereocenter on the epoxypropyl group. nih.gov Specifically, the N-[(R)-2,3-epoxypropyl]-N-[(R)-α-methylbenzyl]benzenesulfonamide isomer was identified as the most active. nih.gov

Another relevant example comes from studies on the antidopaminergic effects of stereoisomers of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides. nih.gov In this series, the stereochemistry of the pyrrolidine (B122466) ring was a key determinant of activity at the dopamine (B1211576) D2 receptor. nih.gov For derivatives with a 1-ethyl substituent, the S enantiomer was more potent both in vitro (receptor binding) and in vivo (inhibition of apomorphine-induced hyperactivity) than the corresponding R enantiomer. nih.gov

Interestingly, this stereochemical preference was found to be dependent on the nature of the alkyl substituent on the pyrrolidine nitrogen. When the 1-ethyl group was replaced with a longer 1-n-hexyl group, the stereospecificity of the activity was inverted, with the R enantiomer showing higher potency than the S enantiomer. nih.gov This highlights a complex interplay between the stereoconfiguration and other structural features of the molecule in determining its interaction with the biological target. nih.gov

The following tables present the qualitative structure-activity relationships observed in these related series, illustrating the impact of stereochemistry.

Table 1: Influence of Stereochemistry on the Activity of N-(2,3-Epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide Isomers

| Stereoisomer Configuration | Relative Biological Activity |

|---|---|

| (R)-epoxy, (R)-benzyl | Most Active |

| Other isomers | Less Active |

Data derived from research on N-(2,3-Epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives. nih.gov

Table 2: Stereospecificity of N-[(1-Alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamide Derivatives at the Dopamine D2 Receptor

| Pyrrolidine Ring Configuration | 1-Alkyl Substituent | Relative Potency |

|---|---|---|

| S | Ethyl | More Potent |

| R | Ethyl | Less Potent |

| S | n-Hexyl | Less Potent |

| R | n-Hexyl | More Potent |

Data derived from research on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamide derivatives. nih.gov

These examples from analogous compounds strongly suggest that if chiral centers were introduced into this compound, the resulting stereoisomers would likely exhibit significant differences in biological activity and selectivity. The precise nature of this influence would depend on the location of the chiral center and its interaction with the specific biological target.

Advanced Topics in Compound Design and Optimization Academic Focus

Lead Compound Identification and Validation (Pre-optimization)

Lead compound identification is the initial phase in drug discovery where potential drug candidates are identified from large collections of chemical compounds. This process often begins with high-throughput screening, followed by a rigorous evaluation to select the most promising molecules for further development.

High-Throughput Screening (HTS) of Compound Libraries

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid automated testing of hundreds of thousands of compounds against a biological target. This method is crucial for identifying "hits," which are molecules that show a desired activity, such as inhibiting a specific enzyme. The N-benzylmethanesulfonamide scaffold and related sulfonamide structures have been successfully identified through such screening campaigns.

For instance, an HTS campaign was instrumental in discovering a series of benzene (B151609) sulfonamides that demonstrated good potency and selectivity against Leishmania spp. intracellular amastigotes, the parasites responsible for leishmaniasis. rsc.org Similarly, HTS was employed to identify novel inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme that has become a promising therapeutic target for castration-resistant prostate cancer (CRPC). nih.govresearchgate.netbohrium.com The initial hits from these screens, while effective, often possess suboptimal properties, such as the poor metabolic stability seen with the first AKR1C3 inhibitor, necessitating further chemical modification. nih.govresearchgate.net In another example, HTS led to the discovery of antagonists for the transient receptor potential melastatin 8 (TRPM8) channel, a target for treating cold-related pain. nih.govnih.gov

Prioritization of Hits and Lead Compounds for Further Investigation

Following the identification of numerous "hits" from an HTS campaign, a critical process of hit-to-lead optimization begins. This involves prioritizing which compounds will be advanced for further, more resource-intensive investigation. This selection is not based on potency alone but on a multiparametric analysis that includes a compound's selectivity, physicochemical properties, and preliminary pharmacokinetic profile. rsc.org

In the development of antileishmanial benzene sulfonamides, the hit-to-lead program synthesized approximately 200 compounds to improve upon the initial HTS findings. rsc.org It was discovered that potency was strongly linked to lipophilicity, which presented a challenge for achieving suitable oral bioavailability and favorable pharmacokinetics, guiding the prioritization of less lipophilic analogs. rsc.org For AKR1C3 inhibitors, a key challenge was achieving selectivity over the highly related AKR1C1 and AKR1C2 isoforms, which are involved in essential hormone metabolism. drugbank.com Therefore, hits that demonstrated higher selectivity for AKR1C3 were prioritized for development into lead compounds. drugbank.com This process of careful evaluation and prioritization enhances the probability of discovering antimicrobial hits and other therapeutic agents while minimizing the time and cost associated with drug development. nih.gov

Rational Design Principles for N-(4-isopropoxybenzyl)methanesulfonamide Derivatives